17-Phenyl-18,19,20-trinor-prostaglandin D2
Overview
Description
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor PGD2) is a synthetic analog of prostaglandin D2, which is a product of the cyclooxygenase pathway and has various biological functions, including modulation of vascular, platelet, and leukocyte function. The 17-phenyl-trinor PGD2 derivatives have been studied for their potential as therapeutic agents, particularly in the context of lowering intraocular pressure (IOP) and as antiglaucoma agents . These compounds have also been evaluated for their luteolytic activity, blood pressure responses, and ability to synchronize the estrous cycle in beef cows .
Synthesis Analysis
The synthesis of 17-phenyl-trinor PGD2 derivatives involves various chemical reactions, including Wittig-Horner reactions, nitrenium ion cyclization, and esterification processes. For instance, the synthesis of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester derivatives has been achieved through the Wittig-Horner reaction, followed by the reduction of ketones to produce epimers with varying biological activities . Additionally, a nitrenium ion cyclization was utilized in the synthesis of a photoactive prostaglandin, which is a derivative of 17-phenyl-trinor PGD2 .
Molecular Structure Analysis
The molecular structure of 17-phenyl-trinor PGD2 derivatives is characterized by the presence of a phenyl group at the 17th position and the absence of three carbon atoms (trinor) in the prostaglandin structure. This modification significantly affects the biological activity and potency of these compounds compared to their parent prostaglandins. For example, certain 17-phenyl-trinor PGF2alpha derivatives have shown increased potency in luteolytic activity and blood pressure modulation .
Chemical Reactions Analysis
The chemical reactivity of 17-phenyl-trinor PGD2 derivatives is influenced by the presence of functional groups that can undergo further chemical transformations. For instance, the isopropyl esters of these derivatives can be hydrolyzed to yield carboxylic acids, which have been assessed for their ability to contract the cat iris sphincter muscle in vitro . The introduction of substituents in the benzene ring of these compounds can also alter their activity profile, as seen in the reduction of IOP without significant effects on pupil diameter .
Physical and Chemical Properties Analysis
The physical and chemical properties of 17-phenyl-trinor PGD2 derivatives, such as solubility, stability, and potency, are crucial for their biological activity and therapeutic potential. These properties are determined by the molecular structure and the presence of specific functional groups. For example, the introduction of an acetyl group in the benzene ring of some derivatives has been associated with a better side effect profile . The potency of these compounds in various biological assays, such as terminating pregnancy in mice, further reflects their chemical properties .
Scientific Research Applications
Pharmacological Activity
17-Phenyl-18,19,20-trinor-prostaglandin-type compounds, including 17-Phenyl-18,19,20-trinor-prostaglandin D2, exhibit prostaglandin-type pharmacological activities such as blood pressure regulation and reproductive cycle regulation (Garkavi, 1964).
Biological Potency
In various assay systems, some 17-phenyl-trinor-prostaglandins have shown similar activity and potency to corresponding parent prostaglandins. For instance, in the hamster antifertility assay, a measure of luteolytic activity, 17-phenyl-18,19,20-trinor prostaglandin F2alpha was about 90-times more potent than PGF2alpha (Miller et al., 1975).
Ocular Applications
Studies on corneal permeability and metabolism of phenyl-substituted prostaglandin analogues, including 17-phenyl-18,19,20-trinor-PGF2 alpha, have indicated their potential applications in ocular treatments. They have been shown to penetrate the cornea and undergo minimal metabolism beyond hydrolysis to corresponding acids (Basu et al., 1994).
Metabolic Insights
The in vitro metabolism of bimatoprost, which is related to 17-phenyl-18,19,20-trinor-prostaglandin F(2alpha), in human and bovine corneal tissue, has been investigated. This research contributes to the understanding of the metabolic pathways and potential therapeutic applications of these compounds in ocular health (Maxey et al., 2002).
Microvascular Effects in Ocular Treatment
Prostaglandin F(2alpha) analogues, including 17-phenyl-18,19,20-trinor-PGF(2alpha), have been studied for their effects on the microvasculature in the eye, particularly in the context of glaucoma treatment. These studies help in understanding the broader effects of these compounds beyond intraocular pressure reduction (Stjernschantz et al., 2000).
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQGPAZDRCBBLD-YTCWWFNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109103 | |
Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Phenyl-18,19,20-trinor-prostaglandin D2 | |
CAS RN |
85280-91-7 | |
Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85280-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Phenyl-tri-norprostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-PHENYL-TRI-NORPROSTAGLANDIN D2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0QDP7U5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17-phenyl-18,19,20-trinor-prostaglandin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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